molecular formula C19H15BrO3 B290728 5-Bromo-2-naphthyl 4-ethoxybenzoate

5-Bromo-2-naphthyl 4-ethoxybenzoate

Cat. No.: B290728
M. Wt: 371.2 g/mol
InChI Key: LUBFHJBRJDETHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 4-ethoxybenzoate is an ester derivative composed of a 5-bromo-substituted naphthyl group linked via an ester bond to a 4-ethoxybenzoic acid moiety. The bromine atom at the 5-position of the naphthalene ring and the ethoxy group at the 4-position of the benzoate contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 4-ethoxybenzoate

InChI

InChI=1S/C19H15BrO3/c1-2-22-15-8-6-13(7-9-15)19(21)23-16-10-11-17-14(12-16)4-3-5-18(17)20/h3-12H,2H2,1H3

InChI Key

LUBFHJBRJDETHJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 5-Bromo-2-ethoxybenzoate (, Entry 5)
  • Structure : Ethyl ester of 5-bromo-2-ethoxybenzoic acid.
  • Key Differences :
    • Ester Group : Ethyl (C₂H₅) vs. naphthyl in the target compound.
    • Substituent Position : Ethoxy at 2-position (ortho to ester) vs. 4-ethoxy (para) in the target.
  • The ethyl ester group lowers molecular weight (273.13 g/mol vs. ~371.23 g/mol for the target) and lipophilicity .
Methyl 4-Ethoxybenzoate ()
  • Structure : Methyl ester of 4-ethoxybenzoic acid.
  • Key Differences: Ester Group: Methyl (CH₃) vs. naphthyl. Lack of Bromine: No bromine substitution, simplifying synthesis and reducing molecular weight (180.20 g/mol).
  • Implications : The absence of bromine and a smaller ester group likely enhance solubility in polar solvents compared to the bulkier, brominated target compound .
Methyl 5-Bromo-2-[methyl(methylsulfonyl)amino]benzoate ()
  • Structure : Methyl ester with a sulfonamide group at the 2-position.
  • Key Differences :
    • Functional Group : Sulfonamide (polar) vs. ethoxy (lipophilic).
    • Substituent Position : Bromine on the benzoate ring vs. naphthyl ring.

Brominated Phenyl Esters ()

Examples include 2-bromo-4-methylphenyl 3-bromo-4-isopropoxybenzoate and 2-bromo-4-methylphenyl 4-nitrobenzoate.

  • Key Differences :
    • Aromatic Core : Phenyl vs. naphthyl in the target compound.
    • Substituent Diversity : Nitro, isopropoxy, or additional halogens (e.g., Cl, Br).
  • Nitro groups introduce strong electron-withdrawing effects, altering electronic properties compared to the ethoxy group in the target compound .

Ethyl Esters with Heterocyclic Moieties ()

Examples include ethyl 5-bromothiophene-2-carboxylate and ethyl 5-bromopyridine-2-carboxylate.

  • Key Differences :
    • Core Structure : Thiophene or pyridine rings vs. benzene/naphthalene.
    • Electronic Effects : Heteroatoms (S, N) modulate aromaticity and reactivity.
  • Implications :
    • Thiophene-based esters may exhibit enhanced conjugation and optical properties.
    • Pyridine derivatives could participate in hydrogen bonding via nitrogen, differing from the purely hydrocarbon-based naphthyl group in the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-2-naphthyl 4-ethoxybenzoate C₁₉H₁₅BrO₃ ~371.23 5-Br (naphthyl), 4-OEt (benzoate)
Ethyl 5-bromo-2-ethoxybenzoate C₁₁H₁₃BrO₃ 273.13 5-Br, 2-OEt (benzoate), ethyl ester
Methyl 4-ethoxybenzoate C₁₀H₁₂O₃ 180.20 4-OEt (benzoate), methyl ester
2-Bromo-4-methylphenyl 4-nitrobenzoate C₁₄H₁₀BrNO₄ 344.14 2-Br (phenyl), 4-NO₂ (benzoate)

Table 2: Functional Group Impact on Properties

Compound Type Key Functional Groups Predicted Solubility Potential Applications
Naphthyl esters (target) Bromine, ethoxy, naphthyl Low (lipophilic) Materials science, hydrophobic coatings
Sulfonamide derivatives Sulfonamide, bromine Moderate Pharmaceuticals, enzyme inhibitors
Nitro-substituted esters Nitro, bromine Low Energetic materials, dyes

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